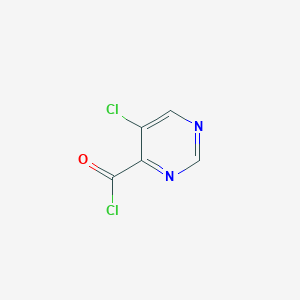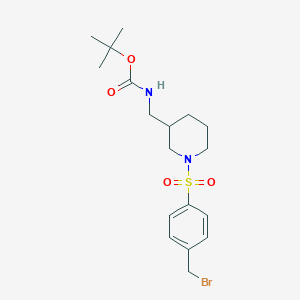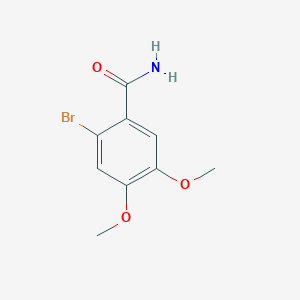
1-(Chloroacetyl)-3-(hydroxymethyl)imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloroacetyl)-3-(hydroxymethyl)imidazolidin-2-one is a chemical compound that belongs to the imidazolidinone family This compound is characterized by the presence of a chloroacetyl group and a hydroxymethyl group attached to the imidazolidinone ring
Vorbereitungsmethoden
The synthesis of 1-(Chloroacetyl)-3-(hydroxymethyl)imidazolidin-2-one typically involves the reaction of imidazolidin-2-one with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity.
Analyse Chemischer Reaktionen
1-(Chloroacetyl)-3-(hydroxymethyl)imidazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives, while reduction can lead to the formation of alcohol derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the chloroacetyl group.
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Chloroacetyl)-3-(hydroxymethyl)imidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of 1-(Chloroacetyl)-3-(hydroxymethyl)imidazolidin-2-one involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The hydroxymethyl group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-(Chloroacetyl)-3-(hydroxymethyl)imidazolidin-2-one can be compared with other imidazolidinone derivatives such as:
1-(Hydroxymethyl)imidazolidin-2-one: Lacks the chloroacetyl group, resulting in different chemical reactivity and biological properties.
1-(2-Chloroacetyl)imidazolidin-2-one: Similar structure but without the hydroxymethyl group, leading to variations in its applications and effects.
Hydroxyethyl imidazolidinone: Contains a hydroxyethyl group instead of a hydroxymethyl group, affecting its chemical behavior and uses.
The uniqueness of this compound lies in the combination of the chloroacetyl and hydroxymethyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
89641-61-2 |
|---|---|
Molekularformel |
C6H9ClN2O3 |
Molekulargewicht |
192.60 g/mol |
IUPAC-Name |
1-(2-chloroacetyl)-3-(hydroxymethyl)imidazolidin-2-one |
InChI |
InChI=1S/C6H9ClN2O3/c7-3-5(11)9-2-1-8(4-10)6(9)12/h10H,1-4H2 |
InChI-Schlüssel |
CBAHHPWHIVELRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)N1CO)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






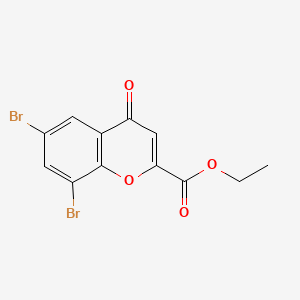
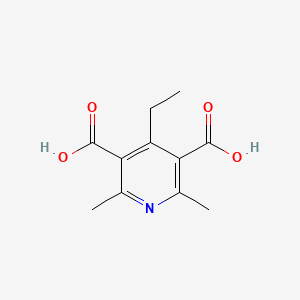

![7-Acetyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13964533.png)
![2-Hexyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole](/img/structure/B13964540.png)


